Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate
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Overview
Description
Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylamino group, a nitrophenyl group, and a sulfonylamino group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by sulfonylation to attach the sulfonylamino group. The final step involves the introduction of the ethylamino group through an amination reaction. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized benzoate compounds.
Scientific Research Applications
Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the compound’s interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino benzoate: A simpler analog with an amino group instead of the ethylamino and nitrophenyl groups.
2-Nitrophenyl benzoate: Contains a nitrophenyl group but lacks the ethylamino and sulfonylamino groups.
Ethyl 2-[(2-nitrophenyl)sulfonylamino]benzoate: Similar structure but with different positioning of functional groups.
Uniqueness
Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over simpler analogs.
Properties
IUPAC Name |
ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-3-18-13-10-9-12(17(21)26-4-2)11-14(13)19-27(24,25)16-8-6-5-7-15(16)20(22)23/h5-11,18-19H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUBVJUTUWLJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)OCC)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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